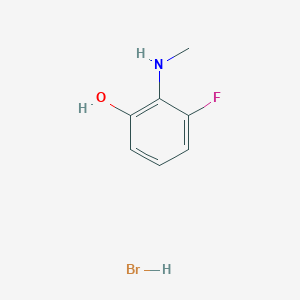

3-Fluoro-2-(methylamino)phenol;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

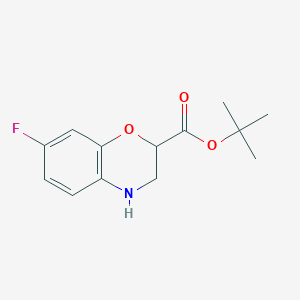

3-Fluoro-2-(methylamino)phenol hydrobromide is a chemical compound with the CAS Number: 2344680-13-1 . It has a molecular weight of 222.06 . The IUPAC name for this compound is 3-fluoro-2-(methylamino)phenol hydrobromide .

Molecular Structure Analysis

The InChI code for 3-Fluoro-2-(methylamino)phenol hydrobromide is 1S/C7H8FNO.BrH/c1-9-7-5(8)3-2-4-6(7)10;/h2-4,9-10H,1H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Fluoro-2-(methylamino)phenol hydrobromide is a powder . It is stored at room temperature .Applications De Recherche Scientifique

Fluorescent Chemosensors Development 3-Fluoro-2-(methylamino)phenol;hydrobromide, as a fluorophoric platform, is significant in the development of chemosensors that detect a range of analytes, including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, crucial for environmental monitoring, medical diagnostics, and chemical research. The presence of functional groups in the compound allows for modulation of sensing selectivity and sensitivity, offering opportunities for creating new chemosensors (P. Roy, 2021).

Environmental Pollutant Analysis The compound is also relevant in the study of environmental pollutants like 2,4,6-tribromophenol and its analogs, as part of broader research on brominated phenols' environmental concentration, toxicity, and degradation. Understanding the behavior of such phenols, including their sources, distribution, and impact, is essential for environmental protection and pollution mitigation efforts (C. Koch & B. Sures, 2018).

Synthetic Applications in Organic Chemistry In organic synthesis, derivatives of 3-Fluoro-2-(methylamino)phenol;hydrobromide serve as key intermediates. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule important for manufacturing non-steroidal anti-inflammatory drugs, highlights the compound's utility in creating complex organic molecules. Such synthetic routes emphasize the role of fluorinated compounds in developing pharmaceuticals and other valuable chemicals (Yanan Qiu et al., 2009).

Pharmacological and Biomedical Research The exploration of fluorinated molecules in pharmacological and biomedical research is profound, given their novel physicochemical properties. Fluorination of amino acids, for instance, can enhance protein stability against chemical and thermal denaturation while retaining biological activity. This property is leveraged in protein design to create molecules with novel biological and chemical properties, underscoring the compound's potential in developing new therapeutics and biomaterials (B. Buer & E. Marsh, 2012).

Polymer and Material Science In material science, 3-Fluoro-2-(methylamino)phenol;hydrobromide-related research contributes to the synthesis and characterization of fluoropolymers, like Polytetrafluoroethylene (PTFE). These polymers exhibit exceptional chemical inertness, thermal stability, and a low coefficient of friction, making them suitable for various industrial applications, from coatings and lubricants to textiles and aerospace components (G. Puts et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-fluoro-2-(methylamino)phenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c1-9-7-5(8)3-2-4-6(7)10;/h2-4,9-10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWJLWISPVIJCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(methylamino)phenol;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2840469.png)

![3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840477.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)